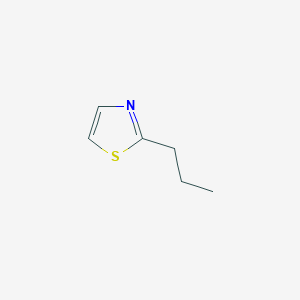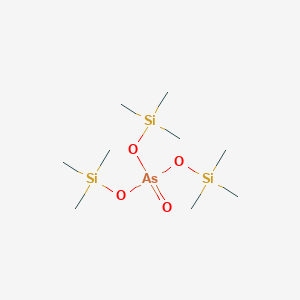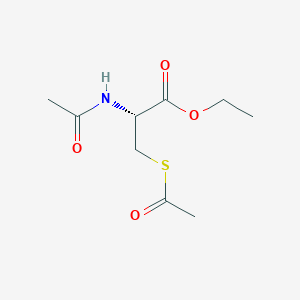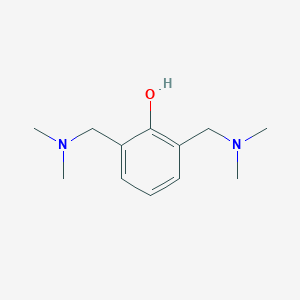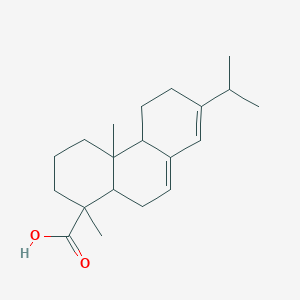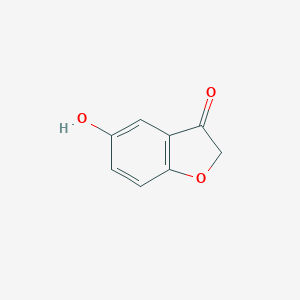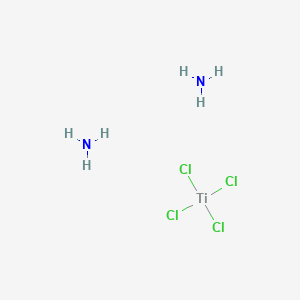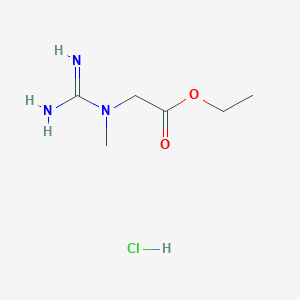![molecular formula C20H22N2O B101423 5,10,10-trimethyl-9,14b-dihydro-7H-isoquinolino[2,1-d][1,4]benzodiazepin-6-one CAS No. 17656-71-2](/img/structure/B101423.png)
5,10,10-trimethyl-9,14b-dihydro-7H-isoquinolino[2,1-d][1,4]benzodiazepin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,10,10-trimethyl-9,14b-dihydro-7H-isoquinolino[2,1-d][1,4]benzodiazepin-6-one, also known as TDB or Ro 15-4513, is a chemical compound that belongs to the benzodiazepine family. It has been widely studied for its potential applications in the field of neuroscience research.
Mécanisme D'action
5,10,10-trimethyl-9,14b-dihydro-7H-isoquinolino[2,1-d][1,4]benzodiazepin-6-one acts as a competitive antagonist of the GABA-A receptor, binding to the same site as benzodiazepines. However, unlike benzodiazepines, 5,10,10-trimethyl-9,14b-dihydro-7H-isoquinolino[2,1-d][1,4]benzodiazepin-6-one does not enhance the activity of the receptor. Instead, it blocks the inhibitory effects of GABA, leading to an increase in neuronal excitability.
Biochemical and Physiological Effects:
5,10,10-trimethyl-9,14b-dihydro-7H-isoquinolino[2,1-d][1,4]benzodiazepin-6-one has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which may contribute to its potential as a treatment for addiction. 5,10,10-trimethyl-9,14b-dihydro-7H-isoquinolino[2,1-d][1,4]benzodiazepin-6-one has also been shown to reduce anxiety-like behavior in animal models, suggesting that it may have potential as an anxiolytic.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 5,10,10-trimethyl-9,14b-dihydro-7H-isoquinolino[2,1-d][1,4]benzodiazepin-6-one is that it is a potent and selective antagonist of the GABA-A receptor. This makes it a useful tool for investigating the role of the GABA-A receptor in various physiological and pathological conditions. However, one limitation of 5,10,10-trimethyl-9,14b-dihydro-7H-isoquinolino[2,1-d][1,4]benzodiazepin-6-one is that it has a relatively short half-life in vivo, which may limit its usefulness in certain experiments.
Orientations Futures
There are a number of potential future directions for research on 5,10,10-trimethyl-9,14b-dihydro-7H-isoquinolino[2,1-d][1,4]benzodiazepin-6-one. One area of interest is the role of the GABA-A receptor in alcohol addiction. 5,10,10-trimethyl-9,14b-dihydro-7H-isoquinolino[2,1-d][1,4]benzodiazepin-6-one has been shown to reduce alcohol intake in animal models, suggesting that it may have potential as a treatment for alcoholism. Another potential direction for research is the use of 5,10,10-trimethyl-9,14b-dihydro-7H-isoquinolino[2,1-d][1,4]benzodiazepin-6-one as an anxiolytic. 5,10,10-trimethyl-9,14b-dihydro-7H-isoquinolino[2,1-d][1,4]benzodiazepin-6-one has been shown to reduce anxiety-like behavior in animal models, and further research may reveal its potential as a treatment for anxiety disorders. Finally, there is also interest in developing more potent and selective GABA-A receptor antagonists based on the structure of 5,10,10-trimethyl-9,14b-dihydro-7H-isoquinolino[2,1-d][1,4]benzodiazepin-6-one.
Méthodes De Synthèse
The synthesis of 5,10,10-trimethyl-9,14b-dihydro-7H-isoquinolino[2,1-d][1,4]benzodiazepin-6-one involves the reaction of 2-amino-5,6-dimethylbenzimidazole with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in the presence of a base. The resulting product is then reduced with zinc and hydrochloric acid to yield 5,10,10-trimethyl-9,14b-dihydro-7H-isoquinolino[2,1-d][1,4]benzodiazepin-6-one. This synthesis method was first reported by R. G. Hoffmann and colleagues in 1982.
Applications De Recherche Scientifique
5,10,10-trimethyl-9,14b-dihydro-7H-isoquinolino[2,1-d][1,4]benzodiazepin-6-one has been extensively studied for its potential applications in neuroscience research. It has been shown to be a potent antagonist of the GABA-A receptor, which is a major inhibitory neurotransmitter in the brain. 5,10,10-trimethyl-9,14b-dihydro-7H-isoquinolino[2,1-d][1,4]benzodiazepin-6-one has been used in studies to investigate the role of the GABA-A receptor in alcohol addiction, anxiety, and sleep disorders.
Propriétés
Numéro CAS |
17656-71-2 |
|---|---|
Nom du produit |
5,10,10-trimethyl-9,14b-dihydro-7H-isoquinolino[2,1-d][1,4]benzodiazepin-6-one |
Formule moléculaire |
C20H22N2O |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
5,10,10-trimethyl-9,14b-dihydro-7H-isoquinolino[2,1-d][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C20H22N2O/c1-20(2)13-22-12-18(23)21(3)17-11-7-5-9-15(17)19(22)14-8-4-6-10-16(14)20/h4-11,19H,12-13H2,1-3H3 |
Clé InChI |
ZPXJMHQDJQARQT-UHFFFAOYSA-N |
SMILES |
CC1(CN2CC(=O)N(C3=CC=CC=C3C2C4=CC=CC=C41)C)C |
SMILES canonique |
CC1(CN2CC(=O)N(C3=CC=CC=C3C2C4=CC=CC=C41)C)C |
Synonymes |
5,9,10,14b-Tetrahydro-5,10,10-trimethylisoquino[2,1-d][1,4]benzodiazepin-6(7H)-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



